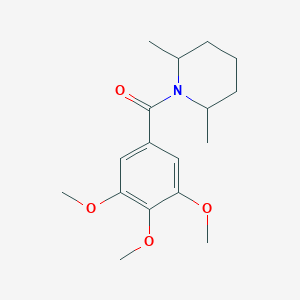
2,6-dimethyl-1-(3,4,5-trimethoxybenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-1-(3,4,5-trimethoxybenzoyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTB, and it is a piperidine derivative that has been synthesized through a series of chemical reactions. DMTB has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of DMTB is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also act by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
DMTB has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins in the body. It has also been found to reduce oxidative stress and lipid peroxidation. In addition, DMTB has been found to have a protective effect on the liver and brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMTB has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been found to have low toxicity. However, one limitation of DMTB is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration route for DMTB.
Zukünftige Richtungen
There are several future directions for research on DMTB. One area of research could be to further investigate its anti-inflammatory and analgesic properties. Another area of research could be to explore its potential as a treatment for liver and brain diseases. In addition, more research is needed to determine the optimal dosage and administration route for DMTB.
Synthesemethoden
The synthesis of DMTB involves a series of chemical reactions. The first step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3,4,5-trimethoxybenzoylpiperidine. The next step involves the reaction of the product obtained in the first step with methylmagnesium bromide. This reaction results in the formation of 2,6-dimethyl-1-(3,4,5-trimethoxybenzoyl)piperidine.
Wissenschaftliche Forschungsanwendungen
DMTB has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to have potent anti-inflammatory and analgesic properties. DMTB has also been shown to have a protective effect on the liver and brain. In addition, it has been found to have antitumor properties.
Eigenschaften
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11-7-6-8-12(2)18(11)17(19)13-9-14(20-3)16(22-5)15(10-13)21-4/h9-12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYZPWXCOPANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5159694.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B5159701.png)
![6-(2,4-dimethoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5159708.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)
![N'-[methoxy(phenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5159722.png)


![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)
![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)

